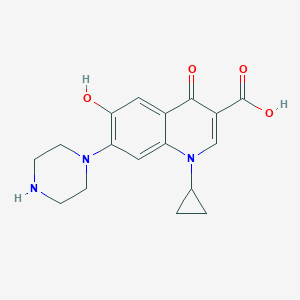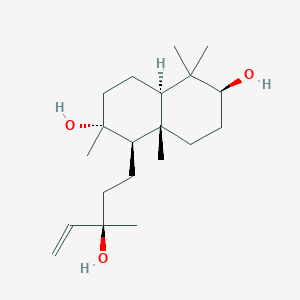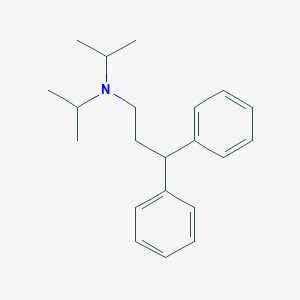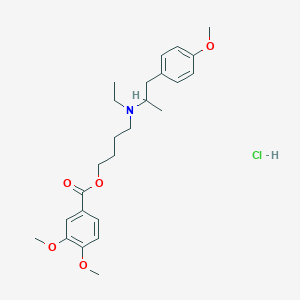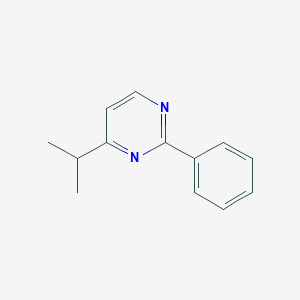
4-Isopropyl-2-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyl-2-phenylpyrimidine is a chemical compound that belongs to the pyrimidine family. It has a molecular formula of C13H14N2 and a molecular weight of 198.27 g/mol. This compound has gained significant attention in recent years due to its potential applications in scientific research. In
Wirkmechanismus
The mechanism of action of 4-Isopropyl-2-phenylpyrimidine is primarily through the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division and is a target for many anticancer drugs. By inhibiting tubulin polymerization, 4-Isopropyl-2-phenylpyrimidine prevents the formation of microtubules, which are essential for cell division. This ultimately leads to cell death and the inhibition of tumor growth.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Isopropyl-2-phenylpyrimidine has a range of biochemical and physiological effects. In addition to its antitumor activity, it has been reported to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-Isopropyl-2-phenylpyrimidine is its potent antitumor activity. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments. Additionally, its mechanism of action is not yet fully understood, which may limit its potential applications in certain areas of research.
Zukünftige Richtungen
There are several future directions for research on 4-Isopropyl-2-phenylpyrimidine. One area of research is the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent antitumor activity, and further research may lead to the development of new and more effective anticancer drugs. Another area of research is the investigation of its potential applications in the treatment of neurodegenerative diseases. Its neuroprotective effects make it a promising candidate for the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of research.
In conclusion, 4-Isopropyl-2-phenylpyrimidine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Its potent antitumor activity, anti-inflammatory and antioxidant properties, and neuroprotective effects make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of research.
Synthesemethoden
The synthesis of 4-Isopropyl-2-phenylpyrimidine can be achieved through various methods. One of the most commonly used methods is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. Another method involves the reaction of 2-aminopyrimidine with isopropyl chloroacetate and phenylboronic acid in the presence of a palladium catalyst. Both methods have been reported to yield high purity and yield of 4-Isopropyl-2-phenylpyrimidine.
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-2-phenylpyrimidine has been extensively studied for its potential applications in scientific research. One of the major areas of research is the development of new drugs for the treatment of various diseases. Studies have shown that 4-Isopropyl-2-phenylpyrimidine exhibits potent antitumor activity through the inhibition of tubulin polymerization. It has also been reported to have antifungal and antibacterial properties.
Eigenschaften
CAS-Nummer |
127958-20-7 |
|---|---|
Produktname |
4-Isopropyl-2-phenylpyrimidine |
Molekularformel |
C13H14N2 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
2-phenyl-4-propan-2-ylpyrimidine |
InChI |
InChI=1S/C13H14N2/c1-10(2)12-8-9-14-13(15-12)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI-Schlüssel |
VJZIBKMCYSQORD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=NC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C1=NC(=NC=C1)C2=CC=CC=C2 |
Synonyme |
Pyrimidine, 4-(1-methylethyl)-2-phenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



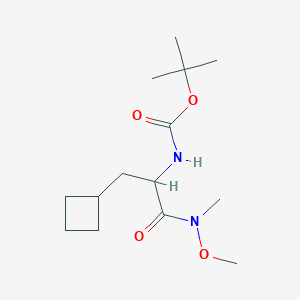
![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B135812.png)
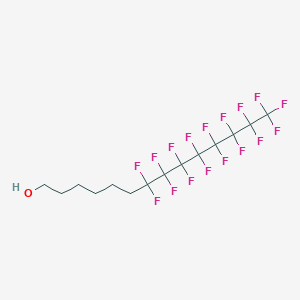
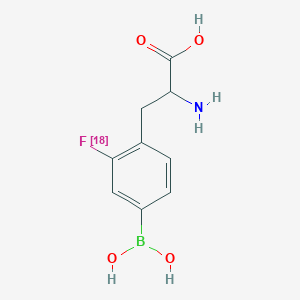
![1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI)](/img/structure/B135817.png)
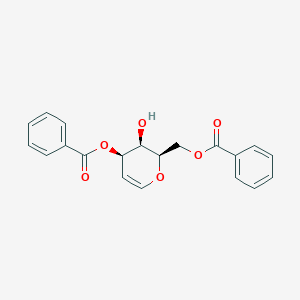
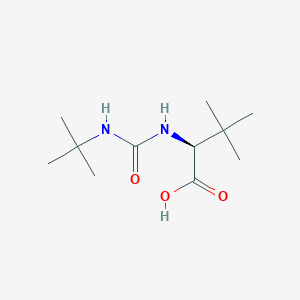
![1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B135835.png)
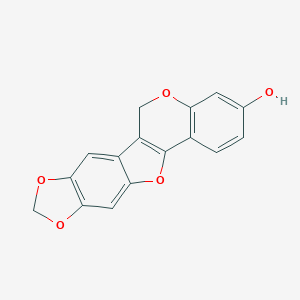
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B135838.png)
